REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([Cl:9])[C:3]=1[NH2:4].C(=O)(O)[O-].[Na+].[I:15]I>>[Cl:1][C:2]1[CH:8]=[C:7]([I:15])[CH:6]=[C:5]([Cl:9])[C:3]=1[NH2:4] |f:1.2|
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Name
|
|
Quantity
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16.2 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(N)C(=CC=C1)Cl
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
25.4 g
|
Type
|
reactant
|
Smiles
|
II
|
Control Type
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UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
the resulting mixture stirred at 60° C. for 3 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is partitioned between CH2Cl2 (250 mL) and saturated sodium bisulfite solution (500 mL)
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Type
|
EXTRACTION
|
Details
|
The aqueous layer is re-extracted with additional CH2Cl2 (250 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated by rotary evaporator
|
Type
|
CUSTOM
|
Details
|
The residual oil is purified by flash chromatography (9:1 hexanes/EtOAc)
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(N)C(=CC(=C1)I)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |